molecular formula C19H20ClNO4 B267039 2-(4-chlorophenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide

2-(4-chlorophenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide

Cat. No. B267039
M. Wt: 361.8 g/mol
InChI Key: DQGAQLGSVPCQOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-chlorophenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) pathway. BTK is a key protein in the B-cell receptor signaling pathway, which plays a critical role in the development and function of B-cells. TAK-659 has shown promise as a potential therapeutic agent for the treatment of various B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL).

Mechanism of Action

2-(4-chlorophenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide is a selective inhibitor of BTK, which plays a critical role in the B-cell receptor signaling pathway. BTK is required for the activation of downstream signaling pathways, including the phosphatidylinositol 3-kinase (PI3K) and mitogen-activated protein kinase (MAPK) pathways. Inhibition of BTK by 2-(4-chlorophenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide results in decreased activation of these pathways, leading to decreased proliferation and survival of B-cell malignancies.
Biochemical and Physiological Effects
In preclinical studies, 2-(4-chlorophenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide has been shown to inhibit BTK and downstream signaling pathways, resulting in decreased proliferation and survival of B-cell malignancies. 2-(4-chlorophenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide has also been shown to induce apoptosis (programmed cell death) in B-cell malignancies. Additionally, 2-(4-chlorophenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide has been shown to modulate immune cell function, including the activation and differentiation of T-cells and natural killer (NK) cells.

Advantages and Limitations for Lab Experiments

2-(4-chlorophenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide has several advantages for use in lab experiments. It is a selective inhibitor of BTK, which allows for targeted inhibition of the B-cell receptor signaling pathway. 2-(4-chlorophenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide has also shown potent inhibition of downstream signaling pathways, resulting in decreased proliferation and survival of B-cell malignancies. However, 2-(4-chlorophenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide has some limitations for use in lab experiments. It has low solubility in aqueous solutions, which can limit its use in certain assays. Additionally, 2-(4-chlorophenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide has not yet been extensively studied in clinical trials, which limits our understanding of its efficacy and safety in humans.

Future Directions

There are several potential future directions for research on 2-(4-chlorophenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide. One potential direction is the development of combination therapies that include 2-(4-chlorophenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide and other therapeutic agents, such as venetoclax and lenalidomide. Another potential direction is the development of 2-(4-chlorophenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide as a therapeutic agent for the treatment of autoimmune diseases, such as rheumatoid arthritis and systemic lupus erythematosus, which are also characterized by dysregulated B-cell signaling pathways. Additionally, further studies are needed to better understand the efficacy and safety of 2-(4-chlorophenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide in clinical trials, particularly in combination with other therapeutic agents.

Synthesis Methods

2-(4-chlorophenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide can be synthesized using a multi-step synthetic route that involves the reaction of 2-chloro-4-nitrophenol with 2-(tetrahydro-2-furanylmethoxy)phenylacetic acid to form the corresponding nitro intermediate. The nitro intermediate is then reduced to the corresponding amino intermediate using a palladium-catalyzed hydrogenation reaction. The amino intermediate is then reacted with 4-chlorophenyl isocyanate to form the final product, 2-(4-chlorophenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide.

Scientific Research Applications

2-(4-chlorophenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide has been extensively studied in preclinical models and has shown promising results as a potential therapeutic agent for the treatment of various B-cell malignancies. In preclinical studies, 2-(4-chlorophenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide has demonstrated potent inhibition of BTK and downstream signaling pathways, resulting in decreased proliferation and survival of B-cell malignancies. 2-(4-chlorophenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide has also shown synergistic effects when used in combination with other therapeutic agents, such as venetoclax and lenalidomide.

properties

Product Name

2-(4-chlorophenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide

Molecular Formula

C19H20ClNO4

Molecular Weight

361.8 g/mol

IUPAC Name

2-(4-chlorophenoxy)-N-[2-(oxolan-2-ylmethoxy)phenyl]acetamide

InChI

InChI=1S/C19H20ClNO4/c20-14-7-9-15(10-8-14)24-13-19(22)21-17-5-1-2-6-18(17)25-12-16-4-3-11-23-16/h1-2,5-10,16H,3-4,11-13H2,(H,21,22)

InChI Key

DQGAQLGSVPCQOS-UHFFFAOYSA-N

SMILES

C1CC(OC1)COC2=CC=CC=C2NC(=O)COC3=CC=C(C=C3)Cl

Canonical SMILES

C1CC(OC1)COC2=CC=CC=C2NC(=O)COC3=CC=C(C=C3)Cl

Origin of Product

United States

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